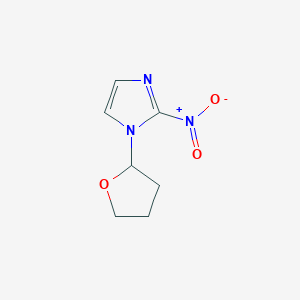
Trimethylsilyl indole
Overview
Description
Trimethylsilyl indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. The trimethylsilyl group attached to the indole ring enhances its reactivity and stability, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Trimethylsilyl indole typically involves the reaction of indole with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature. The trimethylsilyl group is introduced to the nitrogen atom of the indole ring, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions: Trimethylsilyl indole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form indole-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert it into different indoline derivatives.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products:
Oxidation: Indole-2-carboxylic acid derivatives.
Reduction: Indoline derivatives.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
Trimethylsilyl indole has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: It serves as a precursor for the synthesis of biologically active compounds that can be used in drug discovery and development.
Medicine: Derivatives of this compound are investigated for their potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Trimethylsilyl indole involves its ability to participate in various chemical reactions due to the presence of the trimethylsilyl group. This group enhances the nucleophilicity of the indole nitrogen, making it more reactive towards electrophiles. The compound can interact with molecular targets such as enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Indole: The parent compound of Trimethylsilyl indole, widely found in nature and used in various applications.
1-Methylindole: Another indole derivative with a methyl group attached to the nitrogen atom.
2-Phenylindole: An indole derivative with a phenyl group attached to the second position of the indole ring.
Uniqueness: this compound is unique due to the presence of the trimethylsilyl group, which significantly enhances its reactivity and stability compared to other indole derivatives. This makes it a valuable intermediate in organic synthesis and a useful compound in various scientific research applications.
Properties
Molecular Formula |
C11H15NSi |
|---|---|
Molecular Weight |
189.33 g/mol |
IUPAC Name |
1H-indol-2-yl(trimethyl)silane |
InChI |
InChI=1S/C11H15NSi/c1-13(2,3)11-8-9-6-4-5-7-10(9)12-11/h4-8,12H,1-3H3 |
InChI Key |
ISPRGDKNJYQULU-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=CC2=CC=CC=C2N1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1,5-Bis[4-(propan-2-yl)cyclohexyl]pentan-3-one](/img/structure/B8609768.png)




![4,5-Difluoro-1,3-dihydro-2H-benzo[d]imidazole-2-thione](/img/structure/B8609801.png)


![1-[2-(2-Thenyl)phenoxy]-2,3-epoxypropane](/img/structure/B8609825.png)

![1-Methyl-4-[4-nitro-3-(propan-2-yloxy)phenyl]piperazine](/img/structure/B8609835.png)



